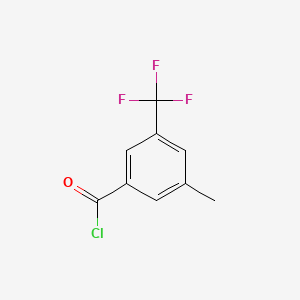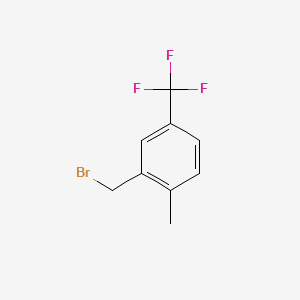
Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol: is a chemical compound with the molecular formula C11H14Cl2N4O and a molecular weight of 289.16 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms.
Wirkmechanismus
Target of Action
A molecular simulation study was performed on a similar compound, which showed potent in vitro antipromastigote activity . This suggests that the compound may have a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Mode of Action
Based on the molecular simulation study mentioned above , it can be inferred that the compound might interact with its target site, leading to changes that result in its biological activity.
Result of Action
Based on the molecular simulation study mentioned above , it can be inferred that the compound might have potent in vitro antipromastigote activity.
Biochemische Analyse
Biochemical Properties
Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as kinases and phosphatases, influencing their activity and thereby affecting various signaling pathways. The compound’s interaction with proteins can lead to conformational changes, impacting their function and stability. Additionally, this compound can bind to nucleic acids, potentially affecting gene expression and replication processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In some cell types, it has been shown to modulate cell signaling pathways, leading to altered gene expression and changes in cellular metabolism. For example, it can activate or inhibit specific signaling cascades, resulting in changes in cell proliferation, differentiation, and apoptosis. The compound’s impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function. Additionally, the compound can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. These interactions can result in changes in the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain concentration is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux. These interactions can influence the overall metabolic state of the cell, impacting energy production, biosynthesis, and other essential functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity .
Vorbereitungsmethoden
The synthesis of bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol can be achieved through different synthetic routes. One common method involves the one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes . Another approach is the one-pot pseudo five-component reactions of β-keto esters, hydrazines, and aldehydes . These reactions are typically carried out under specific conditions, such as using catalysts like ceric ammonium nitrate (CAN) or piperidine under ultrasound irradiation .
Analyse Chemischer Reaktionen
Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding pyrazole derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, pyrazole derivatives, including this compound, have shown potential as antileishmanial and antimalarial agents . Additionally, these compounds are investigated for their anti-inflammatory, antibacterial, and antifungal properties . In the industrial sector, pyrazole derivatives are used as chelating agents and in the synthesis of agrochemicals .
Vergleich Mit ähnlichen Verbindungen
Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol can be compared with other similar compounds, such as hydrazine-coupled pyrazole derivatives . These compounds share similar structural motifs and exhibit comparable pharmacological properties. this compound is unique due to its specific substitution pattern and the presence of chlorine atoms, which may enhance its biological activity . Other similar compounds include 4,4′-(arylmethylene)-bis(1H-pyrazol-5-ols) and N-alkylated pyrazolyl compounds .
Eigenschaften
IUPAC Name |
bis(5-chloro-1,3-dimethylpyrazol-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N4O/c1-5-7(10(12)16(3)14-5)9(18)8-6(2)15-17(4)11(8)13/h9,18H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUAAHLKMICVPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(C2=C(N(N=C2C)C)Cl)O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380508 |
Source


|
| Record name | bis(5-chloro-1,3-dimethylpyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648409-46-5 |
Source


|
| Record name | bis(5-chloro-1,3-dimethylpyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)
![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)




![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)

![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)



